4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Overview
Description
4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chromeno[8,7-e][1,3]oxazin core, followed by the introduction of the tetrahydrofuran-2-ylmethyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and catalyst use.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Compared to similar compounds, 4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Chromeno[8,7-e][1,3]oxazin derivatives: These compounds share the core structure but differ in the substituents attached.
Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran groups but different core structures. The uniqueness of this compound lies in its ability to combine these features, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-9-(oxolan-2-ylmethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-18-9-10-20-19(13-24(14-27-20)12-17-8-5-11-26-17)22(18)28-23(25)21(15)16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJIIHZUSKSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4CCCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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